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Compound of Interest

Compound Name: 3-Bromo-2-ethoxypyridine

Cat. No.: B180952

CAS Number: 57883-25-7

This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridine, a key
intermediate in pharmaceutical and agrochemical research. It is intended for researchers,
scientists, and drug development professionals, offering detailed information on its chemical
properties, synthesis, spectroscopic data, and applications, with a focus on its potential role in
the development of kinase inhibitors.

Chemical Properties and Data

3-Bromo-2-ethoxypyridine is a halogenated pyridine derivative recognized for its utility as a
versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom
and an ethoxy group on the pyridine ring, makes it an ideal scaffold for the construction of more
complex molecules.
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Property Value Reference
CAS Number 57883-25-7 [1]
Molecular Formula C7HsBrNO [1]
Molecular Weight 202.05 g/mol [1]
Appearance Yellow liquid

Boiling Point 210.3°C at 760 mmHg [2]

Density 1.449 g/cm3 [2]

Storage Conditions 0-8°C [1]

Purity Typically >95% [2]

Synthesis of 3-Bromo-2-ethoxypyridine

A common and effective method for the synthesis of 3-Bromo-2-ethoxypyridine involves the
nucleophilic substitution of a chlorine atom in 3-bromo-2-chloropyridine with an ethoxide group.

Experimental Protocol

Reaction:

e To a solution of 3-bromo-2-chloropyridine (10.0 g) in anhydrous ethanol (100 mL), a 21%
solution of sodium ethoxide in ethanol (70.8 mL) is added slowly.

e The reaction mixture is heated to reflux and maintained overnight.

e The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

» Upon completion of the reaction, the solvent is removed under reduced pressure using a
rotary evaporator.

e The resulting residue is dissolved in ethyl acetate.
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e The organic solution is washed sequentially with saturated aqueous sodium bicarbonate and

saturated aqueous ammonium chloride.

» The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated.

e The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl

acetate (10:1, v/v) eluent.

Yield:

e This procedure typically yields 3-Bromo-2-ethoxypyridine as a yellow oil with a yield of

approximately 69%.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3-

Bromo-2-ethoxypyridine.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment

[ppm]

1.34 triplet 3H -CHs

4.37 quartet 2H -OCHz-

6.93 dd 1H Pyridine-H5

8.02 dd 1H Pyridine-H4

8.15 dd 1H Pyridine-H6
Solvent: DMSO-ds, Spectrometer: 400 MHz
Other Spectroscopic Data
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Detailed 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 3-Bromo-
2-ethoxypyridine are not readily available in the searched literature. However, analysis of
analogous compounds such as 3-bromo-2-methoxypyridine can provide expected
characteristic signals. For instance, the mass spectrum would be expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom
(°Br and &1Br). The IR spectrum would likely exhibit strong C-O and C-Br stretching vibrations.

Applications in Drug Discovery and Development

The structural motifs present in 3-Bromo-2-ethoxypyridine make it a valuable precursor in the
synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyridine core is a common scaffold in the development of inhibitors for various kinases,
which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a
hallmark of many diseases, including cancer. The PI3K/Akt/mTOR signaling pathway is a
critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is
frequently observed in cancer.[3][4]

While direct synthesis of a PI3K/Akt/mTOR inhibitor using 3-Bromo-2-ethoxypyridine has not
been explicitly documented in the available literature, numerous studies report the use of
structurally similar 2-bromo-alkoxypyridines as key intermediates in the synthesis of potent
inhibitors for this pathway.[3] The bromine atom at the 3-position allows for the introduction of
various substituents through cross-coupling reactions, enabling the exploration of the chemical
space around the pyridine core to optimize inhibitor potency and selectivity.
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PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in 3-Bromo-2-ethoxypyridine makes it an excellent substrate for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This
reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of
various aryl and heteroaryl groups to the pyridine ring.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:
e Materials:

o 3-Bromo-2-ethoxypyridine

[e]

Arylboronic acid (1.1 equivalents)

(¢]

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 equivalents)

[¢]

Base (e.g., K2COs, 2.0 equivalents)

[¢]

Solvent (e.g., a mixture of 1,4-dioxane and water)
e Procedure:

o In around-bottom flask, combine 3-Bromo-2-ethoxypyridine, the arylboronic acid,
palladium catalyst, and base.

o The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several
times.

o Degassed solvent is added, and the mixture is heated to reflux (typically 80-100 °C) for
several hours until the reaction is complete (monitored by TLC or GC-MS).

o After cooling to room temperature, the reaction mixture is diluted with water and extracted
with an organic solvent (e.g., ethyl acetate).

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure.
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o The crude product is purified by column chromatography on silica gel.
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Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

3-Bromo-2-ethoxypyridine is a valuable and versatile chemical intermediate with significant
potential in the fields of pharmaceutical and agrochemical development. Its utility as a scaffold
for creating diverse molecular architectures, particularly through palladium-catalyzed cross-
coupling reactions, makes it a key building block for the synthesis of kinase inhibitors and other
biologically active molecules. This guide provides essential technical information to support
researchers in leveraging the synthetic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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